molecular formula C16H18N2O3 B5163529 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione

1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione

Cat. No.: B5163529
M. Wt: 286.33 g/mol
InChI Key: YKIRXCVQESALNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione, also known as AZD, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. AZD belongs to the class of indole-2,3-dione derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer progression and inflammation. This compound has been shown to inhibit the activity of several key enzymes involved in these pathways, including cyclooxygenase-2 (COX-2), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK). Additionally, this compound has been shown to induce the expression of several tumor suppressor genes, including p53 and p21, which play a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione is its potent anticancer activity, which makes it a valuable tool for cancer research. Additionally, this compound is relatively easy to synthesize and has a high purity, which makes it a suitable candidate for in vitro and in vivo experiments. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione. One area of research could focus on improving the solubility of this compound, which would increase its bioavailability and make it a more effective therapeutic agent. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound, which would provide valuable insights into its potential therapeutic applications. Finally, studies could be conducted to investigate the synergistic effects of this compound in combination with other anticancer agents, which could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione involves the reaction of 1-azepanone with 2-(1H-indol-3-yl)acetic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane. The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to form the final product. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders such as Alzheimer's disease.

Properties

IUPAC Name

1-[2-(azepan-1-yl)-2-oxoethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-14(17-9-5-1-2-6-10-17)11-18-13-8-4-3-7-12(13)15(20)16(18)21/h3-4,7-8H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIRXCVQESALNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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